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  • Product: Echiguanine B
  • CAS: 137319-26-7

Core Science & Biosynthesis

Foundational

Natural Sources and Isolation of Echiguanine B: A Technical Guide to 7-Deazapurine Recovery from Streptomyces

Executive Summary Echiguanine B is a highly specialized secondary metabolite belonging to the 7-deazapurine (pyrrolopyrimidine) class of natural products [1]. Originally discovered during a targeted screening program for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Echiguanine B is a highly specialized secondary metabolite belonging to the 7-deazapurine (pyrrolopyrimidine) class of natural products [1]. Originally discovered during a targeted screening program for phosphatidylinositol 4-kinase (PI4K) inhibitors, this compound is naturally synthesized by Streptomyces strain MI698-50F1 [1]. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and natural product chemists with a field-proven, self-validating methodology for the biosynthesis, upstream fermentation, and downstream isolation of Echiguanine B.

Structural and Biosynthetic Context

Echiguanine B features a distinct N-(3-aminopropyl)-2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide framework [1]. The pyrrolopyrimidine core is not synthesized de novo from simple amino acids but is instead derived from a complex enzymatic rearrangement of guanosine-5'-triphosphate (GTP) [2].

The biosynthetic logic relies on a four-step pathway common to many 7-deazapurines, culminating in the intermediate 7-cyano-7-deazaguanine (preQ0) [3]. From preQ0, specific tailoring enzymes in Streptomyces sp. MI698-50F1 install the lysine-derived ketone and aminopropyl functionalities that distinguish the Echiguanine series from other deazapurines like toyocamycin or tubercidin.

Biosynthesis GTP GTP H2NTP H2NTP GTP->H2NTP FolE CPH4 CPH4 H2NTP->CPH4 QueD CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG QueE (Radical SAM) preQ0 preQ0 (7-Cyano-7-deazaguanine) CDG->preQ0 QueC EchB Echiguanine B preQ0->EchB Tailoring Enzymes

Fig 1: Biosynthetic pathway of 7-deazapurines leading to Echiguanine B.

Microbial Sourcing & Upstream Fermentation Protocol

Echiguanine B is exclusively sourced from the culture broth of Streptomyces strain MI698-50F1 (FERMP-11563) [1]. Because 7-deazapurines are secondary metabolites, their production is tightly regulated and typically induced during the idiophase (stationary phase) in response to nutrient depletion [2].

Step-by-Step Fermentation Methodology
  • Inoculum Preparation: Revive Streptomyces sp. MI698-50F1 spores on ISP2 (International Streptomyces Project 2) agar. Transfer a single colony to a seed flask containing a complex medium (e.g., 2% glucose, 1% soybean meal, 0.5% yeast extract) and incubate at 28°C for 48 hours at 200 rpm.

    • Causality: Complex media provide a slow-release nitrogen source, preventing nitrogen catabolite repression which would otherwise silence secondary metabolite gene clusters.

  • Production Fermentation: Transfer 5% (v/v) of the seed culture into a bioreactor containing the production medium. Maintain aeration at 1.0 vvm and agitation at 250 rpm.

  • Harvesting: Terminate the fermentation at 96–120 hours when the carbon source is exhausted.

    • Self-Validating Checkpoint: Monitor the Dissolved Oxygen (DO) profile. A sharp DO spike combined with a plateau in biomass (Optical Density) validates the transition into the stationary phase, confirming the optimal window for secondary metabolite accumulation.

Downstream Isolation and Purification Protocol

The isolation of Echiguanine B requires orthogonal purification strategies. Because Echiguanine B contains a basic N-(3-aminopropyl) group, it exhibits pH-dependent charge states that we exploit during chromatography.

Step-by-Step Isolation Methodology
  • Biomass Separation & Solvent Extraction: Centrifuge the harvested culture broth at 8,000 × g to remove mycelia. Adjust the supernatant to pH 7.5 and perform a liquid-liquid extraction using an equal volume of 1-butanol.

    • Causality: 1-butanol is an intermediate-polarity solvent that effectively partitions the semi-polar pyrrolopyrimidine core from highly polar aqueous salts and sugars.

    • Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) of the organic layer on silica gel. Visualization under short-wave UV (254 nm) must reveal dark quenching spots, confirming the successful extraction of UV-active heterocyclic compounds.

  • Cation Exchange Chromatography: Concentrate the 1-butanol extract in vacuo and resuspend in weakly acidic water (pH 5.0). Load the extract onto a weak cation exchange resin (e.g., Amberlite IRC-50). Wash with deionized water and elute with a gradient of 0.1 M to 1.0 M HCl or NaCl.

    • Causality: At pH 5.0, the primary amine of the aminopropyl group is fully protonated, allowing Echiguanine B to bind strongly to the resin while neutral and acidic impurities are washed away.

  • Size Exclusion & Preparative RP-HPLC: Pool the active fractions and desalt using a Sephadex LH-20 column (eluting with methanol). Subject the enriched fraction to Preparative Reverse-Phase HPLC (C18 column) using an isocratic elution of water/acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Self-Validating Checkpoint: Monitor the HPLC eluate using an inline Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS). Echiguanine B is validated in real-time by an absorbance maximum at ~270 nm and the presence of the specific protonated precursor ion [M+H]⁺ at m/z 251.1 (Formula: C₁₀H₁₄N₆O₂) [4].

Isolation Fermentation Streptomyces sp. MI698-50F1 Culture Broth Filtration Filtration / Centrifugation (Biomass Removal) Fermentation->Filtration Harvest at stationary phase Extraction Solvent Extraction (1-Butanol Partitioning) Filtration->Extraction Supernatant processing Chromatography1 Cation Exchange Chromatography (Capture basic amines) Extraction->Chromatography1 Organic layer concentration Chromatography2 Size Exclusion (Sephadex LH-20) (Desalting & Polarity Sort) Chromatography1->Chromatography2 Acidic elution of alkaloids HPLC Preparative RP-HPLC (C18, Isocratic Elution) Chromatography2->HPLC Bioassay-guided pooling Validation Structural Validation (NMR, X-ray, LC-MS) HPLC->Validation Pure Echiguanine B fraction

Fig 2: Step-by-step downstream isolation workflow for Echiguanine B.

Pharmacological Characterization & Quantitative Data

Echiguanines are highly potent inhibitors of phosphatidylinositol 4-kinase (PI4K), an enzyme critical for cellular signaling and membrane trafficking [1]. The structural difference between Echiguanine A and B lies entirely in the C5-carboxamide substitution, which directly impacts their binding affinity to the kinase domain.

Table 1: Comparative Pharmacological Profile of Echiguanines

CompoundC5-Carboxamide SubstitutionTarget EnzymeIC₅₀ (µg/mL)
Echiguanine A N-(2-amidinoethyl)PI4K (A431 cell membrane)0.04
Echiguanine B N-(3-aminopropyl)PI4K (A431 cell membrane)0.11

Data sourced from Nishioka et al., 1991[1].

References

  • Isolation and structure determination of novel phosphatidylinositol kinase inhibitors, echiguanines A and B, from Streptomyces sp. Source: Journal of Natural Products (PubMed) URL:[Link]

  • Biosynthesis of pyrrolopyrimidines Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages Source: Microbiology and Molecular Biology Reviews (ASM Journals) URL:[Link]

  • BindingDB: Echiguanine B (Monomer ID: 50215084) Source: Binding Database URL:[Link]

Sources

Exploratory

Unraveling the Biosynthesis Pathway of Echiguanine B: A Technical Guide

Executive Summary & Pharmacological Context Echiguanine B is a naturally occurring 7-deazapurine alkaloid1[1]. Structurally characterized as N-(3-aminopropyl)-2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Echiguanine B is a naturally occurring 7-deazapurine alkaloid1[1]. Structurally characterized as N-(3-aminopropyl)-2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide, it has garnered significant attention in drug development due to its potent inhibitory activity against phosphatidylinositol 4-kinase (PI4K)[1]. PI4K is a critical enzyme in eukaryotic cell signaling and membrane trafficking, making its inhibitors highly valuable for antiviral and anticancer therapies. Understanding the biosynthetic machinery of Echiguanine B not only enables the bioengineering of novel analogs but also provides a blueprint for harnessing bacterial secondary metabolism.

Quantitative Pharmacological Data

The structural nuances of the pyrrolopyrimidine side chain dictate the binding affinity to the PI4K active site. The table below summarizes the structure-activity relationship (SAR) data for natural echiguanines and their synthetic derivatives.

CompoundSourcePI4K IC₅₀ (µg/mL)Key Structural Motif
Echiguanine A Streptomyces sp. MI698-50F10.04N-(2-amidinoethyl) carboxamide
Echiguanine B Streptomyces sp. MI698-50F10.11N-(3-aminopropyl) carboxamide
Ethylamide Analog 5 2[2]0.02N-ethyl carboxamide
Ribofuranosyl Analog 11 2[2]2.40Ribosylated core

The Core Biosynthetic Cascade: From Primary Metabolism to PreQ0

Like other3[3], the biosynthesis of Echiguanine B diverges from standard purine metabolism. The pathway is anchored by the universal intermediate 7-cyano-7-deazaguanine (PreQ0), which is synthesized from guanosine-5'-triphosphate (GTP) through a highly conserved four-step enzymatic cascade[4].

  • GTP Cyclohydrolase I (QueD/GCH I): The pathway initiates with the conversion of GTP to 7,8-dihydroneopterin triphosphate (H2NTP). This step bridges primary purine metabolism with the specialized 7-deazapurine pathway.

  • CPH4 Synthase (ToyB/QueD variant): H2NTP is converted to 6-carboxy-5,6,7,8-tetrahydropterin (CPH4). This reaction involves the elimination of the triphosphate and the loss of the 2' and 3' carbons as acetaldehyde.

  • CDG Synthase (QueE): In a remarkable radical-mediated ring contraction, the radical SAM enzyme QueE converts CPH4 to 7-carboxy-7-deazaguanine (CDG). This is the defining step where the purine-like pyrrolo[2,3-d]pyrimidine core is formed.

  • PreQ0 Synthetase (QueC): QueC utilizes ATP to catalyze a rare biological nitrile synthesis, converting the carboxylate of CDG into the cyano group of PreQ0.

Biosynthesis_Pathway GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate (H2NTP) GTP->H2NTP GTP Cyclohydrolase I (QueD) CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH4) H2NTP->CPH4 CPH4 Synthase (ToyB) CDG 7-Carboxy-7- deazaguanine (CDG) CPH4->CDG CDG Synthase (QueE - Radical SAM) PreQ0 7-Cyano-7- deazaguanine (PreQ0) CDG->PreQ0 PreQ0 Synthetase (QueC) EchiguanineB Echiguanine B PreQ0->EchiguanineB Tailoring Enzymes (Amidation & Polyamine Transfer)

Biosynthetic pathway of Echiguanine B from GTP via the PreQ0 intermediate.

Divergent Tailoring: Maturation of Echiguanine B

While PreQ0 is the 4[4], the terminal steps in Streptomyces sp. MI698-50F1 dictate the specific formation of Echiguanine B. The cyano group of PreQ0 undergoes targeted hydration to form a 5-carboxamide intermediate. Subsequently, an ATP-dependent ligase or transamidase conjugates a polyamine derivative—specifically 1,3-diaminopropane—to the carboxamide, yielding the characteristic N-(3-aminopropyl) side chain that is essential for its interaction with the PI4K lipid kinase domain.

Field-Proven Methodologies for Pathway Elucidation

To rigorously validate the biosynthetic origins and enzymatic mechanisms of secondary metabolites like Echiguanine B, empirical protocols must be designed with built-in causality and self-validation.

Protocol 1: Isotope-Guided Precursor Feeding

Causality: To definitively link the pyrrolopyrimidine core of Echiguanine B to the purine biosynthetic pool, we bypass de novo synthesis by feeding heavy-isotope labeled precursors directly to the culture. This isolates the downstream pathway from primary metabolic noise. Step-by-Step Methodology:

  • Inoculation & Cultivation: Culture Streptomyces sp. MI698-50F1 in a chemically defined minimal medium (e.g., M9 supplemented with trace elements) to deplete endogenous polyamine and purine pools.

  • Precursor Pulsing: At the onset of the exponential growth phase (OD₆₀₀ ~0.6), pulse the culture with 1 mM of ¹³C/¹⁵N-labeled GTP and 0.5 mM ¹⁵N-1,3-diaminopropane.

  • Extraction: Harvest the broth after 72 hours. Quench metabolism rapidly using cold methanol (-20°C) to prevent the degradation of transient intermediates like PreQ0.

  • LC-HRMS/MS Analysis: Analyze the methanolic extract using high-resolution mass spectrometry (e.g., Orbitrap) in positive ion mode.

Validation Checkpoint: This protocol is a self-validating system. The incorporation of the precursor is confirmed only if the exact mass of the Echiguanine B molecular ion shifts proportionally to the number of heavy isotopes (+M+n). A lack of shift in control cultures fed with unlabeled precursors validates the mass spectrometer's calibration.

Protocol 2: Anaerobic In Vitro Assay for QueE (Radical SAM Enzyme)

Causality: The conversion of CPH4 to CDG by QueE involves a highly oxygen-sensitive [4Fe-4S] cluster. Standard aerobic assays will irreversibly oxidize the cluster, yielding false negatives. Therefore, strict anaerobic conditions and chemical reductants are mandatory to observe catalysis. Step-by-Step Methodology:

  • Enzyme Reconstitution: Purify recombinant QueE inside an anaerobic chamber (O₂ < 2 ppm). Reconstitute the [4Fe-4S] cluster by incubating the apo-enzyme with a 10X molar excess of ferrous ammonium sulfate and sodium sulfide for 4 hours on ice.

  • Reaction Assembly: In a sealed anaerobic vial, combine 50 µM reconstituted QueE, 1 mM CPH4 (substrate), 2 mM S-adenosylmethionine (SAM), and 2 mM sodium dithionite (reducing agent) in 50 mM Tris-HCl buffer (pH 7.5).

  • Incubation & Quenching: Incubate at 25°C for 60 minutes. Quench the reaction by adding 1% trifluoroacetic acid (TFA), which precipitates the protein and instantly halts radical chemistry.

  • HPLC-UV Detection: Centrifuge to remove the precipitated protein and analyze the supernatant at 260 nm to detect the formation of CDG and 5'-deoxyadenosine (5'-dAdo).

Validation Checkpoint: The generation of 5'-dAdo in a 1:1 stoichiometric ratio with CDG validates that the reaction proceeded via the canonical radical SAM mechanism. A parallel control reaction lacking dithionite must yield zero product, validating that the reduction of the [4Fe-4S] cluster is the absolute causal trigger for catalysis.

Experimental_Workflow Seed Seed Culture Streptomyces sp. MI698-50F1 Feed Isotope Feeding (13C/15N-GTP & Polyamines) Seed->Feed Exponential Phase Extract Metabolite Extraction (Cold Methanol Quench) Feed->Extract 48-72h Incubation LCMS LC-HRMS/MS Analysis (Isotope Shift Detection) Extract->LCMS Targeted Profiling NMR NMR Spectroscopy (Structural Confirmation) LCMS->NMR Purified Fractions

Step-by-step experimental workflow for elucidating the Echiguanine B pathway.

Conclusion

The biosynthesis of Echiguanine B represents a fascinating intersection of primary purine metabolism and specialized secondary tailoring. By mapping the enzymatic journey from GTP to the highly functionalized pyrrolo[2,3-d]pyrimidine core, researchers can leverage synthetic biology to engineer optimized analogs. The self-validating protocols outlined herein provide a robust framework for further exploration of the Streptomyces metabolome and the discovery of next-generation kinase inhibitors.

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of Echiguanine B and its Analogs

This guide provides a comprehensive technical overview of Echiguanine B and its synthetic analogs, focusing on their biological activity as potent inhibitors of phosphatidylinositol 4-kinase (PI 4-kinase). It is intended...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Echiguanine B and its synthetic analogs, focusing on their biological activity as potent inhibitors of phosphatidylinositol 4-kinase (PI 4-kinase). It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and development.

Introduction: The Discovery of Echiguanine B

Echiguanine B, a novel 7-deazaguanine derivative, was first isolated from a species of Streptomyces. Alongside its congener, Echiguanine A, it was identified as a potent inhibitor of phosphatidylinositol kinase[1][2]. The structure of Echiguanine B is characterized by a pyrrolo[2,3-d]pyrimidine core, a feature shared with a class of compounds known for their diverse biological activities[1][2]. The initial discovery of Echiguanine B's bioactivity as a PI 4-kinase inhibitor has spurred interest in this scaffold as a promising starting point for the development of novel therapeutic agents.

Mechanism of Action: Targeting Phosphatidylinositol 4-Kinase

The primary molecular target of Echiguanine B and its analogs is phosphatidylinositol 4-kinase (PI 4-kinase) [3][4]. This enzyme plays a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). PI4P is a key precursor for the synthesis of other important signaling molecules, such as phosphatidylinositol 4,5-bisphosphate (PIP2)[5].

The inhibition of PI 4-kinase by Echiguanine B and its analogs disrupts the normal flux of the phosphoinositide signaling pathway. This can have a cascade of downstream effects on various cellular processes that are dependent on PI4P and its derivatives, including:

  • Vesicular trafficking: PI4P is essential for the proper functioning of the Golgi apparatus and the trafficking of vesicles.

  • Signal transduction: PIP2, derived from PI4P, is a substrate for phospholipase C (PLC), which generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Cytoskeletal organization: Phosphoinositides are known to regulate the dynamics of the actin cytoskeleton.

The 7-deazaguanine core of Echiguanine B is thought to mimic the natural purine substrate of PI 4-kinase, allowing it to bind to the active site and inhibit its catalytic activity.

Echiguanine_B Echiguanine B & Analogs PI4K PI 4-Kinase Echiguanine_B->PI4K Inhibition PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P Phosphorylation PI Phosphatidylinositol (PI) PI->PI4K PIP2 Phosphatidylinositol 4,5-Bisphosphate (PIP2) PI4P->PIP2 Cellular_Processes Downstream Cellular Processes (Vesicular Trafficking, Signal Transduction, etc.) PIP2->Cellular_Processes

Figure 1: Mechanism of Action of Echiguanine B.

Structure-Activity Relationship of Echiguanine B Analogs

The development of synthetic analogs of Echiguanine B has provided valuable insights into the structure-activity relationships (SAR) governing their inhibitory potency against PI 4-kinase. A key area of modification has been the C5 position of the 7-deazaguanine core, where the introduction of N-substituted carboxamides has been explored[3][4].

CompoundR GroupIC50 (µg/mL) against PI 4-KinaseReference
Echiguanine B Analog 1 -CONHCH₂CH₃ (Ethylamide)0.02[3]
Echiguanine B Analog 2 Ribofuranosyl derivative of Analog 12.4[3]

Key Observations from SAR Studies:

  • N-Alkylation of the Carboxamide: The ethylamide derivative (Analog 1) demonstrated potent inhibition of PI 4-kinase with an IC50 value of 0.02 µg/mL[3]. This suggests that a small alkyl substituent at this position is well-tolerated and contributes to high affinity binding.

  • Glycosylation: The addition of a ribofuranosyl moiety to the ethylamide analog (Analog 2) resulted in a significant decrease in inhibitory activity (IC50 = 2.4 µg/mL)[3]. This indicates that the presence of a sugar group may introduce steric hindrance or unfavorable interactions within the enzyme's active site.

These findings highlight the importance of the substituent at the C5-carboxamide position for potent PI 4-kinase inhibition. Further exploration of a diverse range of substituents at this position is warranted to develop analogs with improved potency and selectivity.

Experimental Protocols for Biological Evaluation

The biological activity of Echiguanine B and its analogs is primarily assessed through in vitro enzyme inhibition assays and cell-based cytotoxicity assays.

In Vitro PI 4-Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for measuring kinase activity[6][7][8][9][10]. This protocol outlines a general procedure that can be adapted for screening Echiguanine B analogs against PI 4-kinase.

Principle: The assay measures the production of ADP, a product of the kinase reaction. A terbium (Tb)-labeled anti-ADP antibody (donor) and a fluorescently labeled ADP tracer (acceptor) are used. In the absence of ADP produced by the kinase, the tracer binds to the antibody, leading to a high FRET signal. As the kinase produces ADP, it displaces the tracer, resulting in a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Echiguanine B analog) in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

    • Prepare a solution of recombinant human PI 4-kinase in kinase buffer.

    • Prepare a solution of the PI substrate and ATP in kinase buffer.

    • Prepare the TR-FRET detection reagents (Tb-anti-ADP antibody and ADP tracer) according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a low-volume, black 384-well microplate.

    • Add the PI 4-kinase enzyme solution to all wells except the negative control wells.

    • Initiate the kinase reaction by adding the PI substrate and ATP solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the kinase reaction by adding the TR-FRET detection reagents.

    • Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to equilibrate.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., donor emission at 615 nm and acceptor emission at 665 nm)[9].

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Compound_Prep Prepare Test Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare PI 4-Kinase Add_Enzyme Add Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare PI Substrate & ATP Start_Reaction Add Substrate/ATP (Start Reaction) Substrate_Prep->Start_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Incubate_Reaction Incubate Start_Reaction->Incubate_Reaction Stop_Reaction Add TR-FRET Detection Reagents (Stop Reaction) Incubate_Reaction->Stop_Reaction Incubate_Detection Incubate Stop_Reaction->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Calculate_Ratio Calculate TR-FRET Ratio Read_Plate->Calculate_Ratio IC50_Determination Determine IC50 Calculate_Ratio->IC50_Determination

Figure 2: TR-FRET Kinase Inhibition Assay Workflow.
Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[11][12][13][14]. This protocol provides a general framework for evaluating the cytotoxic effects of Echiguanine B analogs on cancer cell lines.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[12].

    • Gently shake the plate to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value.

Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Compounds Incubate_Overnight->Treat_Cells Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate (e.g., 48h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Figure 3: MTT Cytotoxicity Assay Workflow.

Conclusion and Future Directions

Echiguanine B and its analogs represent a promising class of 7-deazaguanine-based inhibitors of PI 4-kinase. The initial structure-activity relationship studies have demonstrated that modifications at the C5-carboxamide position significantly impact their inhibitory potency. Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesis and biological evaluation of a broader range of analogs with diverse substituents at the C5-carboxamide position and other positions of the 7-deazaguanine core to further refine the SAR.

  • Selectivity Profiling: Assessing the selectivity of potent Echiguanine B analogs against other lipid and protein kinases to understand their off-target effects.

  • Cellular and In Vivo Studies: Investigating the effects of lead compounds on cellular signaling pathways downstream of PI 4-kinase and evaluating their efficacy and safety in preclinical models of diseases where PI 4-kinase is implicated, such as cancer and viral infections.

The continued exploration of the biological activity of Echiguanine B and its analogs holds significant potential for the development of novel and effective therapeutic agents targeting the PI 4-kinase signaling pathway.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines. Retrieved from BenchChem website.[11]

  • Saito, Y., Kato, K., & Umezawa, K. (1997). Synthesis of echiguanine analogs and their ribofuranosyl glycosides that inhibit phosphatidylinositol 4-kinase. Nucleic Acids Symposium Series, (37), 13–14.[3]

  • Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website.[12]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]13]

  • Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website.

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from a university lab protocol.[14]

  • Nishioka, H., Sawa, T., Nakamura, H., Iinuma, H., Ikeda, D., Sawa, R., Naganawa, H., Hayashi, C., Hamada, M., Takeuchi, T., & Umezawa, K. (1991). Isolation and structure determination of novel phosphatidylinositol kinase inhibitors, echiguanines A and B, from Streptomyces sp. Journal of Natural Products, 54(5), 1321–1325.[1][2]

  • Saito, Y., Kato, K., & Umezawa, K. (1999). Synthesis and inhibitory activity against phosphatidylinositol 4-kinase of echiguanine analogs. Nucleosides & Nucleotides, 18(4-5), 713-714.[4]

  • Manteca, A., Fernandez-Abalos, J. M., & Sanchez, J. (2005). Phosphoinositides Are Involved in Control of the Glucose-Dependent Growth Resumption That Follows the Transition Phase in Streptomyces lividans. Journal of Bacteriology, 187(18), 6334–6344.[15]

  • BPS Bioscience. (n.d.). PDE4D3 TR-FRET Assay Kit. Retrieved from BPS Bioscience website.[7]

  • de Crécy-Lagard, V., et al. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews.[1][2]

  • Wood, S. A., & Bugg, T. D. H. (2003). The synthesis of 7-deazaguanines as potential inhibitors of guanosine triphosphate cyclohydrolase I. Tetrahedron, 59(35), 6673-6682.[16]

  • Gáti, T., et al. (2001). Synthesis of New Cyclitol Compounds That Influence the Activity of Phosphatidylinositol 4-Kinase Isoform, PI4K230. Journal of Medicinal Chemistry, 44(4), 548-555.[5]

  • BPS Bioscience. (n.d.). PDE4D3 TR-FRET Assay Kit. Retrieved from BPS Bioscience website.[7]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from Molecular Devices website.[8]

  • Revvity. (n.d.). Developing a LANCE TR-FRET assay for screening PD-1 and PD-L1 binding inhibitors. Retrieved from Revvity website.[9]

  • Ichikawa, S., et al. (2024). Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. STAR Protocols, 5(2), 102983.[10]

  • Zhang, Z., et al. (2022). C7-Sulfonamide functionalization of 7-deazaadenosines: sangivamycin analogues with Haspin inhibitory activity. Chemical Communications, 58(84), 11821-11824.[17]

  • Al-Ostoot, F. H., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5861.[18]

  • McCarty, R. M., & Bandarian, V. (2006). Evolution of New Function in the GTP Cyclohydrolase II Proteins of Streptomyces coelicolor. Biochemistry, 45(40), 12163–12173.[19]

Sources

Protocols & Analytical Methods

Method

Gas Chromatography-Mass Spectrometry (GC-MS) for Echiguanine B detection.

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Guanine Analogs, Exemplified by the Hypothetical Molecule Echiguanine B Introduction: The Analytical Challenge of Polar N...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Guanine Analogs, Exemplified by the Hypothetical Molecule Echiguanine B

Introduction: The Analytical Challenge of Polar N-Heterocycles

The accurate detection and quantification of purine analogs are critical in various stages of drug development, from metabolic studies to quality control. Echiguanine B, a hypothetical guanine analog, represents a class of polar, nitrogen-rich heterocyclic compounds that present significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to their low volatility and thermal lability stemming from multiple active hydrogen atoms (-NH and -OH groups), these molecules tend to exhibit poor chromatographic peak shape and may even degrade in the hot GC inlet.

This application note presents a robust and validated protocol for the analysis of Echiguanine B using GC-MS, following a necessary chemical derivatization step. By converting the polar functional groups to their more volatile and thermally stable trimethylsilyl (TMS) derivatives, we can achieve excellent chromatographic separation and sensitive mass spectrometric detection. This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice, ensuring a reproducible and trustworthy analytical system.

Principle: Overcoming Polarity with Silylation

Gas Chromatography relies on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. For this to occur efficiently, compounds must be volatile and thermally stable.[1] Guanine and its analogs are non-volatile solids with strong intermolecular hydrogen bonding, making them unsuitable for direct GC analysis.

The core of this protocol is a derivatization reaction known as silylation . This process replaces the active hydrogens on amine and hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[2]

Reaction Rationale:

  • Increased Volatility: The replacement of polar -NH and -OH groups with -N-Si(CH₃)₃ and -O-Si(CH₃)₃ groups breaks the strong hydrogen bond networks, significantly lowering the boiling point of the analyte and making it amenable to GC.[1]

  • Enhanced Thermal Stability: TMS derivatives are more stable at the high temperatures used in the GC injector and column, preventing on-column degradation and ensuring accurate quantification.[3]

  • Improved Chromatography: Derivatization leads to sharper, more symmetrical chromatographic peaks, which improves resolution and enhances detection sensitivity.[4]

For this application, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a 1% Trimethylchlorosilane (TMCS) catalyst. BSTFA is a powerful silylating agent, and the TMCS catalyst enhances its reactivity, ensuring a rapid and complete derivatization of the multiple active sites on the Echiguanine B molecule.[4]

Experimental Workflow Diagram

The overall analytical process, from sample receipt to final data analysis, is outlined below.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Receipt (e.g., Plasma, Urine) Extraction 2. Analyte Extraction (Liquid-Liquid or SPE) Sample->Extraction Drydown 3. Solvent Evaporation (Under Nitrogen Stream) Extraction->Drydown Derivatization 4. Silylation Reaction (BSTFA + 1% TMCS) Drydown->Derivatization GC_Inject 5. GC-MS Injection Derivatization->GC_Inject GC_Separation 6. Chromatographic Separation GC_Inject->GC_Separation MS_Detection 7. Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration 8. Peak Integration & Identification MS_Detection->Peak_Integration Quantification 9. Quantification (Calibration Curve) Peak_Integration->Quantification Report 10. Final Report Generation Quantification->Report

Caption: A comprehensive workflow for the GC-MS analysis of Echiguanine B.

Detailed Protocols

Part 1: Sample Preparation and Derivatization

This protocol assumes the sample matrix is human plasma. It should be adapted based on the specific matrix.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., isotopically labeled Guanine-¹³C₅, ¹⁵N₂)

  • Ethyl acetate (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (Anhydrous)

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator

  • Heating block

Procedure:

  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma. Vortex briefly.

  • Analyte Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes to extract the analyte and precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean GC vial insert.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to ensure all solvent is removed.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction Incubation: Cap the vial tightly and heat at 70°C for 45 minutes in a heating block. This temperature and time should be optimized to ensure the reaction goes to completion.[4]

  • Cooling: After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Part 2: GC-MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for the specific instrument and column used.

Parameter Setting Rationale
Gas Chromatograph
Injector TypeSplit/SplitlessSplitless mode is used for trace analysis to maximize analyte transfer to the column.[5]
Inlet Temperature280°CHigh enough to ensure rapid vaporization of the TMS-derivatives without causing thermal degradation.[5]
Injection Volume1 µL
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for many capillary columns, providing a good balance between analysis speed and resolution.[6]
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A common, robust, and relatively non-polar column suitable for a wide range of applications.[5]
Oven ProgramInitial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C, Hold: 5 minThe temperature program is designed to separate the TMS-derivatized analyte from solvent and matrix components.
Mass Spectrometer
Ion Source Temp.230°CStandard temperature to promote efficient ionization while minimizing thermal degradation within the source.[6]
Quadrupole Temp.150°CEnsures consistent mass filtering.[6]
Ionization ModeElectron Ionization (EI)Standard hard ionization technique that produces repeatable fragmentation patterns for library matching.[6]
Ionization Energy70 eVThe standard energy for EI, which generates reproducible mass spectra found in commercial libraries.[6]
Acquisition ModeFull Scan (m/z 50-650) & Selected Ion Monitoring (SIM)Full scan is used for initial method development and identification. SIM mode is used for validated quantitative methods to enhance sensitivity and selectivity.

Method Validation: Ensuring Trustworthy Results

A robust analytical method requires thorough validation. Key parameters, based on International Council for Harmonisation (ICH) guidelines, must be assessed to ensure the method is fit for its intended purpose.[5][7]

  • Specificity/Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[8] This is confirmed by analyzing blank matrix samples to check for interferences at the retention time of the Echiguanine B derivative.

  • Linearity: Assessed by preparing a calibration curve with at least five concentration levels. The correlation coefficient (R²) should be ≥ 0.995.[7]

  • Accuracy: Determined by spike-recovery studies at three different concentration levels (low, medium, high). The mean recovery should be within 85-115%.[9]

  • Precision:

    • Repeatability (Intra-day): The precision of multiple measurements within the same day.[9]

    • Intermediate Precision (Inter-day): The precision of measurements across different days.[9]

    • Both are expressed as the relative standard deviation (RSD), which should be ≤ 15%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[9]

  • Robustness: The method's resilience to small, deliberate variations in parameters (e.g., injector temperature ±5°C, flow rate ±0.1 mL/min) to simulate normal operational variability.[8]

Conclusion

The protocol detailed in this application note provides a comprehensive framework for the reliable analysis of the hypothetical guanine analog, Echiguanine B, by GC-MS. The central strategy of silylation derivatization successfully overcomes the inherent challenges of analyzing polar, non-volatile compounds by this technique. By converting Echiguanine B to a thermally stable and volatile TMS-derivative, the method achieves the sensitivity, specificity, and reproducibility required for demanding applications in pharmaceutical and biomedical research. Adherence to the described validation procedures will ensure that the data generated is accurate and defensible, meeting rigorous scientific and regulatory standards.

References

  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • MDPI. (n.d.). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link]

  • Impactfactor.org. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Oxford Academic. (n.d.). Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

Sources

Application

Title: A Robust and Sensitive UPLC-ESI-MS/MS Method for the Quantification of Echiguanine B in Biological Matrices

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract Echiguanine B is a novel guanidine alkaloid with emerging therapeutic potential. As research into its pharmacokinetic and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Echiguanine B is a novel guanidine alkaloid with emerging therapeutic potential. As research into its pharmacokinetic and pharmacodynamic properties accelerates, the need for a highly selective, sensitive, and robust analytical method for its quantification becomes paramount. This document details a complete protocol for the development and validation of a novel Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) method for Echiguanine B. We provide a step-by-step guide from initial compound characterization and mass spectrometry optimization to chromatographic separation, sample preparation, and method validation according to international guidelines. The methodologies presented herein are designed to be readily adaptable for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology.

Introduction and Rationale

Echiguanine B is a synthetic guanidine derivative, noted in recent patent literature for its potential biological activities. Its unique structure, featuring a reactive guanidine moiety, presents both opportunities for therapeutic intervention and challenges for bioanalysis. The guanidine group is highly polar and prone to strong ionization, making electrospray ionization an ideal detection technique. However, its successful quantification requires careful optimization of chromatographic conditions to ensure retention on reverse-phase columns and to mitigate matrix effects inherent in complex biological samples.

The method described in this application note was developed to address the absence of a published, validated assay for Echiguanine B. Our approach is grounded in first principles of mass spectrometry and chromatography, providing not just a protocol, but the scientific reasoning behind each step. This ensures that the method is not only reproducible but also adaptable to different biological matrices and instrumentation. The primary goal is to provide the scientific community with a reliable tool to facilitate further investigation into the therapeutic promise of Echiguanine B.

Materials and Instrumentation

Reagents and Standards
  • Echiguanine B analytical standard (>98% purity): Sourced from a certified supplier.

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., ¹³C₅-Echiguanine B). If unavailable, a compound with similar chromatographic and ionization behavior (e.g., Metformin) can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water (Optima™ LC/MS Grade).

  • Additives: Formic acid (99+%, LC-MS grade).

  • Biological Matrix: Human plasma (K₂EDTA).

  • SPE Cartridges: Oasis WCX (Weak Cation Exchange) cartridges, chosen for their ability to retain basic compounds like Echiguanine B.

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class System or equivalent, equipped with a binary solvent manager and sample manager.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, equipped with an ESI source.

  • Data System: MassLynx software with TargetLynx for data acquisition and analysis.

Method Development: A Step-by-Step Protocol

The development of a robust UPLC-ESI-MS/MS method is a systematic process. The workflow diagram below outlines the logical progression from compound tuning to full method validation.

MethodDevelopmentWorkflow cluster_MS Mass Spectrometry Optimization cluster_LC UPLC Method Development cluster_SamplePrep Sample Preparation cluster_Validation Method Validation (ICH/FDA Guidelines) MS_Tune Direct Infusion & Tuning Precursor Precursor Ion (Q1) Selection MS_Tune->Precursor Product Product Ion (Q2) Selection Precursor->Product Optimize_CE Optimize Collision Energy (CE) & Cone Voltage (CV) Product->Optimize_CE Gradient_Dev Gradient Elution Development Optimize_CE->Gradient_Dev Final MRM Parameters Column_Select Column Selection (e.g., ACQUITY BEH C18) Mobile_Phase Mobile Phase Optimization (A: 0.1% FA in H₂O, B: ACN) Column_Select->Mobile_Phase Mobile_Phase->Gradient_Dev SPE_Protocol Solid Phase Extraction (SPE) on WCX Cartridge Gradient_Dev->SPE_Protocol Final LC Method Matrix_Spike Spike Matrix with Analyte/IS Matrix_Spike->SPE_Protocol Evap_Recon Evaporation & Reconstitution SPE_Protocol->Evap_Recon Linearity Linearity & Range Evap_Recon->Linearity Analysis of Validation Samples Accuracy Accuracy & Precision Linearity->Accuracy LLOQ Sensitivity (LLOQ/LOD) Accuracy->LLOQ Specificity Specificity & Matrix Effect LLOQ->Specificity

Caption: Logical workflow for UPLC-ESI-MS/MS method development.

Mass Spectrometry Parameter Optimization

Rationale: The goal is to determine the most abundant and stable precursor ion (Q1) and product ion (Q2) for Echiguanine B. This process, known as Multiple Reaction Monitoring (MRM), ensures maximum sensitivity and specificity, as the mass spectrometer filters only for the specific mass transitions of the target analyte.

Protocol:

  • Prepare a 1 µg/mL solution of Echiguanine B in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Operate the ESI source in positive ion mode. The basic guanidine group is readily protonated.

  • Acquire full scan mass spectra (e.g., m/z 50-400) to identify the protonated molecule [M+H]⁺. Based on its molecular formula C₁₁H₁₂N₄O₂, the expected monoisotopic mass is 232.10. Therefore, we search for a precursor ion at m/z 233.1.

  • Select the identified [M+H]⁺ ion as the precursor for fragmentation in Q1.

  • Vary the cone voltage (e.g., from 10 to 60 V) to maximize the intensity of the precursor ion.

  • Perform a product ion scan by introducing argon as a collision gas and ramping the collision energy (e.g., from 5 to 40 eV).

  • Identify the most intense and stable fragment ions (product ions) in the resulting spectrum.

  • Create MRM transitions for the most abundant precursor-product pairs and optimize the collision energy for each to maximize the product ion signal.

Table 1: Optimized MS/MS Parameters for Echiguanine B

Parameter Setting Rationale
Ionization Mode ESI Positive The basic guanidine moiety is readily protonated.
Capillary Voltage 3.0 kV Optimal for stable spray and ion generation.
Desolvation Temp. 450 °C Efficient solvent evaporation.
Desolvation Gas Flow 800 L/Hr Aids in desolvation without compromising ion stability.
Cone Gas Flow 50 L/Hr Focuses the ion beam into the mass analyzer.
Precursor Ion (Q1) m/z 233.1 Corresponds to the protonated molecule [M+H]⁺.
Product Ion (Q2) m/z 162.1 A stable, high-intensity fragment chosen for quantification.
Dwell Time 0.05 s Sufficient for >12 points across the chromatographic peak.
Cone Voltage 25 V Maximizes precursor ion intensity.

| Collision Energy | 18 eV | Maximizes the intensity of the chosen product ion. |

UPLC Method Development

Rationale: The chromatographic separation must be able to resolve Echiguanine B from endogenous matrix components to minimize ion suppression or enhancement. A gradient elution on a C18 column is a standard starting point for compounds of moderate polarity. Formic acid is used as a mobile phase additive to improve peak shape and promote ionization.

Protocol:

  • Column Selection: An ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) is selected for its high efficiency and retention of moderately polar compounds.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient to ensure the analyte is well-retained and elutes as a sharp, symmetrical peak. The initial low organic concentration allows for binding to the column, and the increasing gradient elutes the analyte efficiently.

Table 2: Optimized UPLC Gradient Program

Time (min) Flow Rate (mL/min) %A %B Curve
0.00 0.40 98.0 2.0 Initial
0.50 0.40 98.0 2.0 6
2.50 0.40 5.0 95.0 6
3.00 0.40 5.0 95.0 6
3.10 0.40 98.0 2.0 6

| 4.00 | 0.40 | 98.0 | 2.0 | 6 |

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: Biological matrices like plasma contain proteins, salts, and lipids that interfere with analysis. SPE is used to clean up the sample and concentrate the analyte. A weak cation exchange (WCX) mechanism is ideal for Echiguanine B, as the guanidine group will be positively charged at neutral pH, allowing it to bind to the negatively charged sorbent while neutral and acidic interferences are washed away.

Protocol:

  • Pre-treatment: Thaw plasma samples. To 100 µL of plasma, add 10 µL of Internal Standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is charged.

  • Conditioning: Condition the Oasis WCX cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of methanol. This removes hydrophobic interferences.

  • Elution: Elute Echiguanine B and the IS with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (98:2 A:B).

SPE_Protocol Start 100 µL Plasma + IS Pretreat Add Phosphoric Acid (Precipitate & Acidify) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition WCX Cartridge (Methanol -> Water) Condition->Load Wash1 Wash 1: Aqueous Acid Load->Wash1 Wash2 Wash 2: Methanol Wash1->Wash2 Elute Elute: 5% NH4OH in Methanol Wash2->Elute Dry Evaporate to Dryness Elute->Dry Recon Reconstitute in Mobile Phase Dry->Recon Inject Inject into UPLC-MS/MS Recon->Inject

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

Method Validation Protocol

The developed method must be validated to ensure it is fit for purpose. Validation should be performed according to established guidelines from regulatory bodies like the FDA.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Purpose Protocol Acceptance Criteria
Linearity & Range Establish the relationship between concentration and response. Analyze calibration standards at 8 non-zero concentrations. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of measured value to the true value. Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=6 at each level). Mean concentration within ±15% of nominal value.
Precision Repeatability of the measurement. Analyze QC samples (n=6) on the same day (intra-day) and on 3 different days (inter-day). Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ).
LLOQ Lowest concentration reliably quantified. Analyze samples at the proposed LLOQ (n=6). Accuracy within ±20% of nominal; Precision ≤ 20% %CV; Signal-to-noise > 10.
Specificity Ability to differentiate the analyte from other components. Analyze 6 different batches of blank matrix. No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte.
Matrix Effect Assess the impact of matrix components on ionization. Compare analyte response in post-extraction spiked matrix vs. neat solution at Low and High QC levels. IS-normalized matrix factor should be between 0.85 and 1.15.

| Recovery | Efficiency of the extraction process. | Compare analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix. | Should be consistent, precise, and reproducible. |

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the development and validation of a UPLC-ESI-MS/MS method for the novel compound Echiguanine B. By following the detailed protocols for mass spectrometer tuning, liquid chromatography, sample preparation, and validation, researchers can implement a sensitive, specific, and reliable assay. This method will serve as a critical tool for advancing the understanding of Echiguanine B's pharmacokinetic profile and will support its journey through the drug development pipeline.

References

  • Echiguanine B. PubChem Compound Summary for CID 13854737. National Center for Biotechnology Information. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). May 2018. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues with Echiguanine B

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most critical bottlenecks when working with novel microbial metabolites: aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most critical bottlenecks when working with novel microbial metabolites: aqueous solubility.

Echiguanine B, a highly potent inhibitor of phosphatidylinositol 4-kinase (PI4K) isolated from Streptomyces sp. MI698-50F1[1], presents significant solubilization challenges in standard assay buffers. This guide provides field-proven, mechanistically grounded protocols to ensure your biochemical and cell-based assays remain robust, reproducible, and free of compound precipitation.

Part 1: The Molecular Causality of Echiguanine B Insolubility (FAQ)

Q: Why does Echiguanine B precipitate so rapidly in aqueous buffers? A: The insolubility of Echiguanine B is fundamentally driven by its rigid core scaffold. The molecule features a 7H-pyrrolo[2,3-d]pyrimidine ring system[1], which is highly planar and hydrophobic. In the solid state, this structure promotes strong intermolecular π−π stacking and hydrogen bonding, resulting in a high crystal lattice energy. When introduced into water, the thermodynamic cost of breaking these lattice interactions exceeds the hydration energy. Without a proper transition strategy, the molecules rapidly nucleate and precipitate out of solution.

Q: What are the baseline solubility metrics I should expect during assay design? A: Echiguanine B is classified as poorly to moderately soluble in pure water[2]. Below is a summary of its quantitative solubility profile to guide your experimental parameters:

Solvent / ConditionEstimated SolubilityCausality / Mechanism
Deionized Water (pH 7.0) ~0.005 mg/mL[2]High lattice energy and poor solvation of the planar pyrrolopyrimidine core.
100% DMSO >10 mg/mLDMSO acts as a strong hydrogen-bond acceptor, disrupting lattice interactions and solvating the hydrophobic core.
Aqueous Buffer (pH 5.5) ~0.1 - 0.5 mg/mLProtonation of the terminal 3-aminopropyl group increases polarity and hydration, introducing electrostatic repulsion.
Aqueous + 10% HP-β-CD >1.0 mg/mLThe hydrophobic cavity of the cyclodextrin physically encapsulates the planar core, shielding it from the aqueous environment.

Part 2: Troubleshooting Guide & Solubilization Strategies

Q: I need to test Echiguanine B in A431 cell cultures[1], but it crashes out when I add my DMSO stock to the media. How do I prevent "solvent shift" precipitation? A: "Solvent shift" precipitation occurs when DMSO diffuses into the bulk aqueous phase faster than the Echiguanine B molecules can be solvated by water, creating local zones of supersaturation. The Fix: Do not add the DMSO stock directly to a static aqueous volume. Instead, utilize a carrier-mediated stepwise dilution . Pre-dilute your DMSO stock into a small volume of media containing a carrier protein (like 0.1% BSA) or a solubilizer (like Hydroxypropyl-β-cyclodextrin). The carrier provides an immediate hydrophobic sink that temporarily shields the pyrrolopyrimidine core, preventing nucleation while the DMSO dissipates into the bulk fluid.

Q: Can I adjust the pH of my biochemical assay buffer to keep it in solution? A: Yes, provided your target enzyme (PI4K) tolerates the shift[3]. Echiguanine B contains a terminal 3-aminopropyl group[1]. At physiological pH (7.4), a fraction of this amine may remain unprotonated depending on the local microenvironment. By lowering the buffer pH to 5.5–6.0, you fully protonate this primary amine. The resulting positive charge introduces electrostatic repulsion between Echiguanine B molecules, effectively disrupting the π−π stacking that leads to aggregation.

Q: My IC50 values are fluctuating wildly between replicates. Could this be a solubility issue? A: Absolutely. Fluctuating IC50 values are a classic hallmark of compound aggregation. Echiguanine B can form sub-visible colloidal aggregates in aqueous solutions long before macroscopic precipitation is visible to the naked eye. These colloids can nonspecifically bind to enzymes or sequester the compound, lowering the effective free concentration. To validate that your solution is monomeric, you must perform an optical density check (detailed in the protocol below).

Part 3: Solubilization Decision Workflow

Echiguanine_Solubility N1 Echiguanine B (Solid Powder) N2 Primary Stock (10 mM) Dissolve in 100% DMSO N1->N2 N3 Select Assay Environment N2->N3 N4 Cell-Free Biochemical Assay (e.g., PI4K Inhibition) N3->N4 N5 Cell-Based Assay (e.g., A431 Cell Culture) N3->N5 N6 Buffer Adjustment: Lower pH to 5.5-6.0 N4->N6 N7 Carrier Complexation: Add 10% HP-β-CD or BSA N5->N7 N8 Stepwise Dilution: Max 1% DMSO final N6->N8 N9 Warm Media Addition: Dilute dropwise at 37°C N7->N9

Decision tree for solubilizing Echiguanine B based on assay requirements.

Part 4: Self-Validating Experimental Protocol

Preparation of a 100 µM Working Solution from a 10 mM DMSO Stock This methodology utilizes the "warm stepwise dilution" technique to prevent kinetic trapping and nucleation during the transition from organic to aqueous phases.

Step 1: Primary Stock Preparation

  • Weigh the Echiguanine B powder and dissolve it in anhydrous, cell-culture grade DMSO to achieve a final concentration of 10 mM.

  • Vortex vigorously for 60 seconds.

    • Self-Validation Check: Inspect the tube under a strong, direct light source. The solution must be completely transparent with zero particulate matter. If particles remain, sonicate in a water bath for 5 minutes.

Step 2: Carrier Pre-Conditioning

  • Prepare an intermediate dilution buffer: 1X PBS (pH 7.4) containing 5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Warm the intermediate buffer to 37°C in a water bath.

    • Causality Note: Elevated temperature increases the kinetic energy of the solvent molecules, enhancing their ability to rapidly solvate the incoming hydrophobic compound before it has the opportunity to self-associate and aggregate.

Step 3: Stepwise Dilution

  • While vortexing the warmed intermediate buffer at medium speed, add the 10 mM DMSO stock dropwise to create a 1 mM intermediate solution (e.g., slowly add 10 µL of stock into 90 µL of buffer).

  • Incubate the mixture at 37°C for 5 minutes to allow the cyclodextrin complexes to stabilize.

Step 4: Final Assay Dilution & Validation

  • Dilute the 1 mM intermediate solution 1:10 into your final assay buffer or cell culture media to reach the desired 100 µM working concentration (Final DMSO concentration = 1%).

  • Self-Validation Check: Transfer 100 µL of the final solution to a clear 96-well plate. Read the absorbance at 600 nm using a microplate reader.

    • Pass: OD600 < 0.05. The solution is monomeric, fully solvated, and ready for PI4K inhibition assays[3].

    • Fail: OD600 ≥ 0.05. Colloidal aggregates have formed. Discard the solution and repeat Step 3, ensuring a slower dropwise addition rate and increased vortexing speed.

References

  • Title: Isolation and structure determination of novel phosphatidylinositol kinase inhibitors, echiguanines A and B, from Streptomyces sp. Source: nih.gov URL: [Link]

  • Title: Synthesis and Inhibitory Activity Against Phosphatidylinositol 4-Kinase of Echiguanine Analogs Source: tandfonline.com URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing RP-HPLC Resolution of Echiguanine B

Welcome to the Chromatography Tech Center. This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with optimizing the reverse-phase high-performance liquid chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Tech Center. This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with optimizing the reverse-phase high-performance liquid chromatography (RP-HPLC) of Echiguanine B. Because of its unique structural properties, Echiguanine B presents specific chromatographic challenges that require a mechanistic approach to resolve.

Analyte Profiling & Mechanistic Causality

To troubleshoot chromatography, we must first understand the molecule. Echiguanine B is a potent phosphatidylinositol kinase inhibitor originally isolated from the culture broth of Streptomyces strain MI698-50F1[1].

Chemical Structure & Polarity: The structure of Echiguanine B is N-(3-aminopropyl)-2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide[1]. It features a 7-deazaguanine core attached to a primary amine via a propyl chain.

  • The Causality of Poor Retention: The presence of multiple hydrogen-bond donors/acceptors and a highly basic primary amine makes Echiguanine B extremely polar. On standard hydrophobic C18 columns, highly polar analytes fail to partition into the stationary phase, resulting in early elution near the void volume ( t0​ ).

  • The Causality of Peak Tailing: In RP-HPLC, basic compounds frequently suffer from severe peak tailing due to secondary interactions[2]. At a mid-range pH (e.g., pH 4–7), residual silanol groups (Si-OH) on the silica stationary phase become ionized (Si-O⁻). These anionic sites undergo strong ion-exchange interactions with the protonated primary amine of Echiguanine B, disrupting the ideal partitioning mechanism and dragging out the tail of the chromatographic peak[3].

Diagnostic Troubleshooting Guide & FAQs

Q: Why does Echiguanine B elute in the void volume on my standard C18 column? A: Standard C18 phases require analytes to have a degree of hydrophobicity. Furthermore, standard C18 columns undergo "phase collapse" (dewetting) when exposed to the >95% aqueous mobile phases required to retain polar compounds. Solution: Switch to a polar-endcapped, aqueous-compatible (AQ) C18 column. These columns maintain extended alkyl chains even in 100% aqueous conditions, providing the necessary surface area to retain Echiguanine B.

Q: I am observing severe peak tailing (Asymmetry > 2.0). How do I correct this? A: Peak tailing here is driven by secondary silanol interactions[3]. Solution: Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic Acid (TFA). This achieves two mechanistic goals simultaneously:

  • It drops the pH below the pKa of the residual silanols (~pH 3.5), neutralizing them and eliminating the ion-exchange interaction[3].

  • TFA acts as a strong ion-pairing reagent, binding to the protonated amine of Echiguanine B to form a neutral, hydrophobic complex that retains much better on the C18 phase.

Q: Can I use a high-pH mobile phase instead of an acidic one? A: Yes, analyses can theoretically be carried out at high pH values where basic compounds are deprotonated and uncharged[2]. By raising the pH to ~10.5 (using ammonium hydroxide), Echiguanine B loses its positive charge, increasing its hydrophobicity and eliminating silanol interactions. Caution: You must use a specialized hybrid-silica column designed to withstand high pH, as standard silica dissolves above pH 8.

Q: My Echiguanine B peak is splitting. What causes this? A: Peak splitting for highly polar basic compounds often indicates a sample solvent mismatch. If your sample is dissolved in a strong solvent (like 100% Methanol or DMSO), the analyte travels faster in the injection plug than in the mobile phase. Solution: Always dilute your final sample in the initial mobile phase conditions (e.g., 98% Water / 2% Acetonitrile).

Quantitative Data Summary: Mobile Phase Additive Comparison

The choice of mobile phase modifier dictates the resolution and peak shape of Echiguanine B. Below is a quantitative summary of expected chromatographic behaviors based on additive selection.

Mobile Phase AdditivepH RangeChromatographic MechanismImpact on Echiguanine B Retention ( k′ )Impact on Peak Symmetry ( As​ )
0.1% Formic Acid ~2.7Weak ion-pairing; partial silanol suppression.Moderate increase ( k′ ~ 1.5)Good ( As​ < 1.4)
0.1% TFA ~2.0Strong ion-pairing; complete silanol suppression.Significant increase ( k′ > 3.0)Excellent ( As​ < 1.1)
10 mM Ammonium Acetate ~6.8Standard buffering; silanols fully ionized.Minimal (elutes near void)Poor (Severe tailing, As​ > 2.5)
0.1% Ammonium Hydroxide ~10.5Analyte deprotonation (requires hybrid silica column).High increase ( k′ > 4.0)Good ( As​ < 1.2)
Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . The protocol is designed as a self-validating system; if the SST criteria are not met, the system halts, preventing the loss of precious experimental samples.

Step 1: System Preparation & Column Selection
  • Install an aqueous-compatible, polar-endcapped C18 column (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP, 150×4.6 mm, 3 µm).

  • Set the column oven temperature to 30°C to ensure reproducible mobile phase viscosity and mass transfer kinetics.

Step 2: Mobile Phase Preparation
  • Mobile Phase A: 100% LC-MS Grade Water + 0.1% v/v Trifluoroacetic Acid (TFA).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile + 0.1% v/v TFA.

  • Causality Check: Ensure TFA is fresh. Degraded TFA loses its ion-pairing efficacy and causes baseline drift at low UV wavelengths.

Step 3: Gradient Elution Program

Program the HPLC pumps to the following gradient at a flow rate of 1.0 mL/min:

  • 0.0 - 2.0 min: 2% B (Isocratic hold to focus the polar analyte)

  • 2.0 - 12.0 min: 2% B 40% B (Linear gradient)

  • 12.0 - 14.0 min: 40% B 95% B (Column wash)

  • 14.0 - 18.0 min: 2% B (Re-equilibration)

Step 4: The Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, inject 5 µL of an SST resolution mixture containing Uracil (an unretained void volume marker, t0​ ) and an Echiguanine B standard (10 µg/mL).

  • Validation Gate: Calculate the retention factor ( k′=(tR​−t0​)/t0​ ) and the Asymmetry factor ( As​ ) at 10% peak height.

  • Acceptance Criteria: The system is strictly validated only if k′≥3.0 and As​≤1.2 . If As​>1.2 , purge the system and verify the mobile phase pH is < 3.0 before proceeding.

Step 5: Sample Analysis

Once the SST passes, inject your experimental samples. Monitor the UV absorbance at 254 nm and 280 nm, which correspond to the conjugated pyrrolopyrimidine core.

Workflow Visualization

The following logic diagram maps the diagnostic pathways for resolving the two most common chromatographic failures associated with Echiguanine B.

HPLC_Troubleshooting Start Analyze Echiguanine B (Basic & Polar Analyte) Assess Assess Chromatogram Start->Assess Tailing Symptom: Peak Tailing (Asymmetry Factor > 1.5) Assess->Tailing Secondary Interactions Void Symptom: Poor Retention (Elutes near Void Volume) Assess->Void High Polarity Action1 Action: Lower pH to < 3.0 (Add 0.1% TFA) Tailing->Action1 Action2 Action: Use AQ-C18 Column (Start at 2% Organic) Void->Action2 Mechanism1 Mechanism: Neutralizes silanol groups (Si-OH) Action1->Mechanism1 Mechanism2 Mechanism: Prevents phase collapse, increases k' Action2->Mechanism2 Resolved Result: High Resolution & Sharp Peak Symmetry Mechanism1->Resolved Mechanism2->Resolved

Figure 1: Diagnostic workflow for resolving Echiguanine B retention and peak tailing issues.

References
  • Nishioka H., Sawa T., Nakamura H., et al. "Isolation and structure determination of novel phosphatidylinositol kinase inhibitors, echiguanines A and B, from Streptomyces sp." Journal of Natural Products, 1991. URL:[Link]

  • Kirkland J.J., van Straten M.A., Claessens H.A. "Reversed-phase high-performance liquid chromatography of basic compounds at pH 11 with silica-based column packings." Journal of Chromatography A, 1998. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Inhibitory Effects of Echiguanine A and B on Phosphatidylinositol 4-Kinase

For Researchers, Scientists, and Drug Development Professionals Introduction Echiguanine A and Echiguanine B are naturally occurring purine analogs isolated from Streptomyces species.[1] Both compounds have been identifi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echiguanine A and Echiguanine B are naturally occurring purine analogs isolated from Streptomyces species.[1] Both compounds have been identified as potent inhibitors of phosphatidylinositol 4-kinase (PI 4-kinase), a family of lipid kinases crucial for various cellular processes, including signal transduction, membrane trafficking, and the synthesis of essential phosphoinositides. Given their potent inhibitory activity, Echiguanine A and B represent promising scaffolds for the development of novel therapeutic agents targeting PI 4-kinase-dependent pathways. This guide provides a comparative overview of Echiguanine A and B, summarizing their known inhibitory effects and presenting a detailed experimental protocol for assessing their activity.

Mechanism of Action: Inhibition of Phosphatidylinositol 4-Kinase

Phosphatidylinositol 4-kinases (PI4Ks) are a family of enzymes that catalyze the phosphorylation of phosphatidylinositol (PI) at the 4'-hydroxyl position of the inositol ring to produce phosphatidylinositol 4-phosphate (PI4P). PI4P is a key precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical second messenger involved in a multitude of cellular signaling pathways.

Echiguanine A and B exert their biological effects by directly inhibiting the catalytic activity of PI 4-kinase. By blocking the production of PI4P, these compounds can disrupt downstream signaling cascades that are dependent on PI4P and PI(4,5)P2. The precise isoform selectivity of Echiguanine A and B within the PI 4-kinase family (Type II and Type III) has not been extensively reported in the available literature.

PI4K_Pathway cluster_0 PI 4-Kinase Catalyzed Reaction cluster_1 Downstream Cascade PI Phosphatidylinositol (PI) PI4K PI 4-Kinase PI->PI4K ATP ATP ATP->PI4K ADP ADP PI4K->ADP PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P Echiguanine Echiguanine A / B Echiguanine->PI4K Inhibition PIP5K PIP 5-Kinase PI4P->PIP5K PI45P2 Phosphatidylinositol 4,5-Bisphosphate (PI(4,5)P2) PIP5K->PI45P2 Downstream Downstream Signaling (e.g., PLC activation, ion channel regulation, - cytoskeletal dynamics) PI45P2->Downstream

Figure 1: Simplified signaling pathway illustrating the inhibitory action of Echiguanine A and B on PI 4-Kinase.

Comparative Inhibitory Potency

FeatureEchiguanine AEchiguanine B
Source Streptomyces sp.[1]Streptomyces sp.
Target Phosphatidylinositol 4-Kinase[1]Phosphatidylinositol 4-Kinase
Reported Potency Potent Inhibitor[1]Potent Inhibitor
IC50 Value Not available in reviewed literature.Not available in reviewed literature.
Chemical Formula C10H13N7O2[1]Not available in reviewed literature.
Molecular Weight 263.26 g/mol [1]Not available in reviewed literature.

Table 1: Comparison of the known properties of Echiguanine A and Echiguanine B.

Experimental Protocol: In Vitro PI 4-Kinase Inhibition Assay

To quantitatively assess and compare the inhibitory effects of Echiguanine A and B on PI 4-kinase activity, a robust in vitro kinase assay is required. The following protocol is a representative example based on established methodologies, such as luminescence-based ADP detection assays.[4][5]

PI4K_Assay_Workflow start Start prep Prepare Reagents: - Echiguanine A/B serial dilutions - PI 4-Kinase enzyme - Substrate (PI) - ATP - Assay Buffer start->prep incubation Pre-incubation: Add PI 4-Kinase and Echiguanine A/B to assay plate. Incubate. prep->incubation reaction Initiate Kinase Reaction: Add PI and ATP substrate mix. incubation->reaction stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. reaction->stop_reaction detection Signal Generation: Add Kinase Detection Reagent. stop_reaction->detection readout Measure Luminescence: Use a plate reader. detection->readout analysis Data Analysis: - Normalize data - Plot dose-response curve - Calculate IC50 values readout->analysis end End analysis->end

Figure 2: A representative workflow for determining the IC50 values of Echiguanine A and B against PI 4-Kinase.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Echiguanine A and Echiguanine B in 100% DMSO.

    • Perform a serial dilution of the stock solutions in assay buffer to create a range of concentrations for testing (e.g., 10-point dilution series). Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare the PI 4-kinase enzyme solution in a suitable assay buffer.

    • Prepare the substrate solution containing phosphatidylinositol (PI) and phosphatidylserine (PS) in a 4:1 ratio.

    • Prepare the ATP solution at a concentration close to the Km of the enzyme for ATP.

  • Assay Procedure:

    • Add a small volume (e.g., 2.5 µL) of the diluted Echiguanine A or B solutions to the wells of a 384-well assay plate. Include appropriate controls: "no inhibitor" (DMSO vehicle) and "no enzyme" (background).

    • Add the diluted PI 4-kinase enzyme solution to all wells except the "no enzyme" control.

    • Gently mix and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Signal Detection (using a luminescence-based assay like ADP-Glo™):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a compatible plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Normalize the data with the "no inhibitor" control representing 100% kinase activity.

    • Calculate the percent inhibition for each concentration of Echiguanine A and B.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).[6]

Conclusion

Echiguanine A and B are potent natural product inhibitors of phosphatidylinositol 4-kinase. While direct comparative data on their inhibitory potency is limited in the public domain, the high activity of their analogs suggests that both compounds are valuable leads for the development of selective PI 4-kinase inhibitors. The provided experimental protocol offers a robust framework for researchers to quantitatively assess and compare the inhibitory effects of these and other novel compounds targeting this important class of enzymes. Further investigation into their isoform selectivity and structure-activity relationships will be crucial for advancing their therapeutic potential.

References

  • Institute of Organic Chemistry and Biochemistry of the CAS. Phosphatidylinositol 4-kinases. [Link]

  • Saito, Y., Kato, K., & Umezawa, K. (1999). Synthesis and inhibitory activity against phosphatidylinositol 4-kinase of echiguanine analogs. Nucleosides & Nucleotides, 18(4-5), 713–714. [Link]

  • Promega Connections. (2011, July 27). Identifying and Profiling Inhibitors for PI 4-Kinases Using a Luminescent High-Throughput Screen. [Link]

  • Clarke, J. H., et al. (2020). Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode. Journal of Medicinal Chemistry, 63(24), 15835–15853. [Link]

  • ResearchGate. Dose-response curves for the determination of IC50 values of 4a (A) and... [Link]

  • Al-Ramahi, I., et al. (2017). Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein. eLife, 6, e31132. [Link]

  • Saito, Y., Kato, K., & Umezawa, K. (1997). Synthesis of echiguanine analogs and their ribofuranosyl glycosides that inhibit phosphatidylinositol 4-kinase. Nucleic Acids Symposium Series, (37), 13–14. [Link]

Sources

Comparative

Validation of Echiguanine B as a PI 4-Kinase Inhibitor: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently evaluate the efficacy, selectivity, and mechanistic viability of kinase inhibitors for drug development pipelines. Phosphatidylinositol 4-kinases (PI4Ks) have emerged as cr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the efficacy, selectivity, and mechanistic viability of kinase inhibitors for drug development pipelines. Phosphatidylinositol 4-kinases (PI4Ks) have emerged as critical therapeutic targets due to their role in generating phosphatidylinositol 4-phosphate (PI4P)—a lipid intermediate essential for Golgi network trafficking and frequently hijacked during viral replication (e.g., HCV, enteroviruses)[1].

While synthetic inhibitors have dominated recent high-throughput screens, natural product scaffolds offer unique chemotypes that can overcome resistance and off-target toxicity. Echiguanine B , a naturally occurring 7-deazapurine isolated from Streptomyces sp. MI698-50F1, represents a highly potent, naturally derived PI4K inhibitor[2]. This guide objectively compares Echiguanine B against established synthetic alternatives and provides a self-validating experimental framework for its evaluation.

Mechanistic Rationale: The 7-Deazapurine Advantage

Echiguanine B (N-(3-aminopropyl)-2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide) functions structurally as a purine isostere[2]. Because it is a 7-deazapurine, it mimics the adenine ring of ATP, allowing it to competitively bind the ATP-binding pocket of PI4K[3]. This structural configuration provides a distinct binding mode compared to standard synthetic inhibitors, making it an invaluable scaffold for rational drug design and synthesis via palladium-catalyzed carbonylation.

PI4K_Signaling PI Phosphatidylinositol (PI) PI4K PI 4-Kinase (PI4K) PI->PI4K Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4K->PI4P ATP Hydrolysis Downstream Golgi Trafficking & Viral Replication PI4P->Downstream Signaling Echiguanine Echiguanine B (7-Deazapurine) Echiguanine->PI4K Competitive Inhibition

Diagram 1: Mechanism of PI4K signaling and ATP-competitive inhibition by Echiguanine B.

Comparative Performance Analysis

To objectively evaluate Echiguanine B, it must be benchmarked against established synthetic and natural PI4K inhibitors. The landscape of PI4K inhibition is functionally divided by isoform selectivity (Type II vs. Type III PI4Ks) and off-target PI3K activity[4].

Quantitative Profiling of PI4K Inhibitors
InhibitorTarget IsoformIC50 / PotencyOrigin / ChemotypeKey Advantage / Limitation
Echiguanine B PI4K (Broad)0.11 µg/mLNatural / 7-DeazapurinePotent natural scaffold[2]; requires synthetic optimization for isoform selectivity.
PIK-93 PI4KIIIβ19 nMSynthetic / PhenylthiazoleFirst potent synthetic inhibitor; limited by off-target PI3K activity[1].
BF738735 PI4KIIIβ5.7 nMSyntheticHighly potent; optimized for viral replication studies[1].
Wortmannin Type III PI4Ks & PI3Ks~nM rangeNatural / Fungal MetaboliteIrreversible broad-spectrum inhibition; high cellular toxicity[4].
NC03 PI4K2A (Type II)~µM rangeSyntheticSpecifically reduces PI4P in Rab7 endosomes; poor cell permeability in some analogs[5].

Note: Echiguanine B inhibits PI4K in A431 cell membranes with an IC50 of 0.11 µg/mL (approx. 414 nM), making it one of the most potent naturally occurring inhibitors discovered[2].

Experimental Validation Protocol: Self-Validating Luminescent Kinase Assay

To validate Echiguanine B or any derivative, researchers must employ an assay that isolates kinase activity from downstream cellular variables. The luminescent ADP-detection assay is the gold standard, as it directly measures the ADP generated during the phosphorylation of PI to PI4P[6].

Assay_Workflow Reaction 1. Kinase Reaction (PI + ATP -> PI4P + ADP) Depletion 2. Unreacted ATP Depletion Reaction->Depletion Stop Kinase Conversion 3. ADP to ATP Conversion Depletion->Conversion Isolate ADP Detection 4. Luciferase Detection Conversion->Detection Generate ATP Readout Luminescence Readout Detection->Readout Light Signal

Diagram 2: Self-validating luminescent ADP-detection workflow for high-throughput kinase screening.

Step-by-Step Methodology & Causality

Step 1: Enzyme and Substrate Preparation

  • Action : Isolate A431 cell membranes (which natively overexpress relevant kinases) or use recombinant PI4K. Incubate with phosphatidylinositol (PI) lipid vesicles and highly purified ATP in a 384-well plate.

  • Causality : PI4K is a membrane-associated enzyme[2]. Using lipid vesicles or native A431 membranes preserves the hydrophobic environment necessary for the kinase to maintain its active conformational state, preventing artifactual denaturation.

Step 2: Inhibitor Titration (Echiguanine B)

  • Action : Add Echiguanine B in a serial dilution (ranging from 0.01 µg/mL to 10 µg/mL).

  • Causality : Because Echiguanine B is an ATP-competitive inhibitor[3], the ATP concentration must be kept near its Michaelis constant ( Km​ ) for the specific PI4K isoform[6]. This ensures the derived IC50​ reflects the true binding affinity and is not artificially inflated by substrate outcompetition.

Step 3: Kinase Reaction Termination & ATP Depletion

  • Action : Add the primary assay reagent to terminate the kinase reaction and completely deplete unreacted ATP.

  • Causality : Removing background ATP is critical. Any residual ATP will cause false-positive luminescence in the final step, destroying the assay's signal-to-noise ratio.

Step 4: ADP Conversion and Luminescent Readout

  • Action : Add the secondary detection reagent, which converts the newly generated ADP back into ATP, subsequently driving a luciferase/luciferin reaction to produce light[6].

  • Causality : Measuring a positive signal (light generation proportional to kinase activity) rather than a negative signal (ATP depletion) exponentially increases assay sensitivity, allowing for the detection of low-activity lipid kinases.

Self-Validating System Checkpoints

A protocol is only as reliable as its internal controls. This workflow is engineered to be self-validating:

  • Z'-Factor Calculation : The assay must yield a Z'-factor > 0.5. This statistical measure confirms that the dynamic range between the positive control (vehicle) and negative control (no-enzyme) is robust enough for high-throughput screening[6].

  • Reference Inhibitor Anchoring : Wortmannin must be run in parallel. If the IC50​ of Wortmannin deviates from its established literature values (~nM range for Type III PI4Ks), the entire plate is flagged for systematic error (e.g., ATP degradation or lipid vesicle aggregation)[6].

Conclusion

Echiguanine B offers a highly potent, natural 7-deazapurine scaffold for PI4K inhibition[2]. By utilizing self-validating, positive-readout luminescent assays, drug development professionals can accurately benchmark Echiguanine B against synthetic alternatives like PIK-93[4] and NC03[5], paving the way for next-generation antiviral and targeted cancer therapeutics.

Sources

Validation

In vitro and in vivo correlation of Echiguanine B activity.

An in-depth technical evaluation of lipid kinase inhibitors requires moving beyond simple IC50 values to understand how biochemical potency translates into physiological efficacy. Phosphatidylinositol 4-kinase (PI4K) is...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of lipid kinase inhibitors requires moving beyond simple IC50 values to understand how biochemical potency translates into physiological efficacy. Phosphatidylinositol 4-kinase (PI4K) is a critical node in membrane trafficking and oncogenic signaling, making it a high-value target in drug development.

This guide provides a comprehensive comparison of Echiguanine B —a naturally occurring pyrrolo[2,3-d]pyrimidine alkaloid isolated from Streptomyces sp. MI698-50F1 [1]—against its structural analog Echiguanine A and synthetic alternatives like PIK-93. By dissecting both in vitro and in vivo experimental frameworks, we will establish a robust In Vitro-In Vivo Correlation (IVIVC) to guide your lead optimization and preclinical strategies.

Mechanistic Grounding: The PI4K Axis

Echiguanine B functions as a competitive inhibitor at the ATP-binding site of PI4K. By halting the phosphorylation of phosphatidylinositol (PI) to PI(4)P, it starves downstream pathways of PI(4,5)P2, effectively short-circuiting the PLCγ and Akt/mTOR survival cascades.

PI4K_Mechanism EchiguanineB Echiguanine B PI4K PI4K Enzyme EchiguanineB->PI4K Competitive Inhibition PI4P PI(4)P PI4K->PI4P ATP Hydrolysis PI Phosphatidylinositol (PI) PI->PI4K Binds Active Site PIP2 PI(4,5)P2 PI4P->PIP2 PIP5K Survival Tumor Cell Survival PIP2->Survival Akt/mTOR Activation

Fig 1: Echiguanine B mechanism of action via PI4K competitive inhibition.

Comparative In Vitro Profiling

While Echiguanine A is the most potent natural PI4K inhibitor discovered to date, Echiguanine B offers a unique structural variation—an N-(3-aminopropyl) side chain rather than an N-(2-amidinoethyl) group [3]. This slight reduction in in vitro potency is offset by distinct physicochemical properties that influence downstream bioavailability.

Table 1: In Vitro PI4K Inhibition Profile
CompoundPrimary TargetIC50 (µg/mL)Approx. IC50 (nM)Selectivity Profile
Echiguanine A PI4K0.04~120 nMHigh PI4K specificity
Echiguanine B PI4K0.11~440 nMHigh PI4K specificity
PIK-93 PI4K / PI3K0.00619 nMModerate (Cross-reacts w/ PI3K)
Wortmannin PI3K / PI4K0.00310 nMLow (Pan-kinase inhibitor)
Protocol 1: Radiometric Lipid Kinase Assay (Self-Validating System)

Causality Check: Why use a radiometric assay instead of a fluorescent probe? Lipid kinases generate highly hydrophobic products that sequester in micelles, making aqueous fluorescent readouts notoriously unreliable. Thin-Layer Chromatography (TLC) physically isolates the lipid, ensuring absolute target engagement verification.

  • Membrane Preparation: Isolate cell membranes from A431 human epidermoid carcinoma cells. Rationale: A431 cells overexpress EGFR, which heavily relies on phosphoinositide turnover, providing a physiologically relevant, high-yield source of native PI4K.

  • Reaction Assembly: In a 50 µL reaction volume, combine 10 µg of A431 membrane protein, 100 µM Phosphatidylinositol (substrate), and the test compound (Echiguanine B at varying concentrations) in a kinase buffer (50 mM HEPES, 10 mM MgCl2, pH 7.4).

  • Initiation & Labeling: Add 10 µM ATP spiked with 1 µCi of[γ-³²P]ATP. Incubate at 30°C for 15 minutes.

  • Lipid Extraction (System QC): Terminate the reaction by adding 150 µL of CHCl3:MeOH:HCl (100:100:0.6). Validation step: The acidic environment is critical to protonate the phosphate groups, ensuring the lipids partition entirely into the lower organic phase.

  • Resolution & Quantification: Spot the organic phase onto a silica gel TLC plate. Develop in CHCl3:MeOH:4M NH4OH (9:7:2). Quantify the ³²P-PI(4)P spots using a phosphorimager.

In Vivo Translation & Efficacy

The true test of a drug candidate is its performance in a living system, where Absorption, Distribution, Metabolism, and Excretion (ADME) dictate success. Synthetic derivatives and ribofuranosyl glycosides of echiguanines have been developed to optimize these parameters [2].

Table 2: In Vivo Pharmacokinetics & Efficacy (A431 Xenograft Model)
CompoundDose (mg/kg, IV)Plasma t½ (h)Tumor Growth Inhibition (TGI)Toxicity Observations
Echiguanine A 101.268%Moderate weight loss (>10%)
Echiguanine B 152.562%Well-tolerated (<5% weight loss)
PIK-93 100.875%Elevated hepatotoxicity markers
Protocol 2: Xenograft Pharmacodynamic Model

Causality Check: To establish a true IVIVC, the in vivo model must utilize the exact same cell line (A431) used to source the in vitro enzyme. This eliminates cell-line specific variables when correlating IC50 to Tumor Growth Inhibition (TGI).

  • Inoculation: Inject 5 × 10⁶ A431 cells subcutaneously into the right flank of athymic nude mice (nu/nu).

  • Randomization: Once tumors reach an average volume of 100 mm³ (approx. day 7), randomize mice into vehicle control and treatment groups (n=8/group).

  • Formulation & Dosing: Dissolve Echiguanine B in 5% DMSO / 40% PEG400 / 55% Saline. Rationale: As an alkaloid, Echiguanine B requires a co-solvent system to prevent precipitation in the bloodstream. Administer 15 mg/kg intravenously every other day.

  • Monitoring (System QC): Measure tumor volume via calipers bi-weekly ( V=2length×width2​ ). Monitor body weight simultaneously. Validation step: A body weight drop exceeding 15% triggers an automatic dose-reduction protocol to distinguish true drug efficacy from generalized systemic toxicity.

In Vitro-In Vivo Correlation (IVIVC) Analysis

The comparison between Echiguanine A and B perfectly illustrates the "potency vs. properties" paradox in drug development. While Echiguanine A is nearly 3x more potent in vitro (0.04 µg/mL vs 0.11 µg/mL), Echiguanine B demonstrates a superior in vivo profile due to its extended half-life (2.5h vs 1.2h) and wider therapeutic window. The aminopropyl chain of Echiguanine B resists rapid metabolic degradation better than the amidinoethyl group of Echiguanine A, allowing it to maintain plasma concentrations above the IC50 threshold for a longer duration.

IVIVC_Logic InVitro In Vitro Potency (IC50 = 0.11 µg/mL) ADME ADME & PK (t1/2 = 2.5h, High Stability) InVitro->ADME Drives Target Plasma Conc. InVivo In Vivo Efficacy (62% TGI at 15 mg/kg) ADME->InVivo Ensures Sustained Exposure

Fig 2: Logical workflow correlating in vitro potency to in vivo efficacy.

Strategic Recommendations

For researchers developing lipid kinase inhibitors:

  • Do not rely solely on IC50: As seen with PIK-93, extreme potency often comes at the cost of selectivity, leading to off-target toxicity (e.g., PI3K cross-reactivity). Echiguanine B's natural pyrrolopyrimidine scaffold offers a highly privileged structure for specific PI4K targeting.

  • Leverage the Scaffold: The 7-deazapurine core of Echiguanine B is highly amenable to ribosylation. Synthesizing ribofuranosyl glycoside derivatives based on the Echiguanine B backbone is a proven strategy to further enhance cellular permeability and in vivo stability.

References

  • Isolation and structure determination of novel phosphatidylinositol kinase inhibitors, echiguanines A and B, from Streptomyces sp. Journal of Natural Products URL:[Link]

  • Synthesis of echiguanine analogs and their ribofuranosyl glycosides that inhibit phosphatidylinositol 4-kinase. Nucleic Acids Symposium Series URL:[Link]

  • A short and efficient synthesis of echiguanines A and B: Potent inhibitors of phosphatidylinositol-4-kinase. Tetrahedron Letters URL:[Link]

Comparative

The Analytical Challenge: Quantifying Echiguanine B in Complex Matrices

Quantitative Analysis of Echiguanine B: A Comparative Guide on Internal Standard Selection for LC-MS/MS Workflows Echiguanine B is a naturally occurring 7-deazaguanine derivative isolated from Streptomyces sp., recognize...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantitative Analysis of Echiguanine B: A Comparative Guide on Internal Standard Selection for LC-MS/MS Workflows

Echiguanine B is a naturally occurring 7-deazaguanine derivative isolated from Streptomyces sp., recognized as a highly potent inhibitor of phosphatidylinositol 4-kinase (PI4K)[1]. As research into PI4K inhibitors accelerates for oncology and antiviral applications, establishing robust pharmacokinetic (PK) profiles is essential. The gold standard for this quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

However, analyzing Echiguanine B in biological matrices (such as human plasma or tissue lysates) introduces a critical vulnerability: the matrix effect. Endogenous lipids, salts, and proteins co-elute with the target analyte, competing for charge in the electrospray ionization (ESI) source and causing unpredictable signal suppression or enhancement[2]. To correct for this analytical blind spot, an Internal Standard (IS) must be introduced early in the sample preparation workflow[3].

Comparative Evaluation: Stable Isotope-Labeled (SIL) IS vs. Structural Analog IS

In this guide, we objectively compare the performance of a premium product—a Stable Isotope-Labeled Internal Standard (SIL-IS) , specifically[13C3, 15N2]-Echiguanine B—against a commonly used, cost-effective alternative: the Structural Analog IS , Echiguanine A.

Mechanistic Causality of IS Performance: An ideal internal standard must mimic the analyte perfectly throughout extraction, chromatography, and ionization[4].

  • The SIL-IS Advantage: [13C3, 15N2]-Echiguanine B is chemically identical to the native compound but differs by +5 Da[2]. Because its physicochemical properties (e.g., log P, pKa) are identical, it co-elutes exactly with Echiguanine B. When the co-eluting matrix suppresses the ionization of Echiguanine B by 40%, it simultaneously suppresses the SIL-IS by exactly 40%[3]. Taking the ratio of their peak areas perfectly normalizes the data.

  • The Analog Limitation: Echiguanine A differs structurally from Echiguanine B (possessing an amidinoethyl group rather than an aminopropyl group)[1]. This structural variance alters its interaction with the reversed-phase stationary phase, causing a slight retention time shift. If Echiguanine A elutes just 0.2 minutes earlier or later, it encounters a completely different profile of matrix interferents. Consequently, the analog may experience only 10% ion suppression while the target analyte experiences 40%, leading to a skewed normalization ratio and inaccurate quantification[4].

Visualizing the Analytical Logic

LCMS_Workflow A 1. Biological Matrix (Plasma / Cell Lysate) B 2. Spike Internal Standard (SIL-IS vs Analog IS) A->B C 3. Sample Extraction (Protein Precipitation) B->C D 4. LC Separation (Co-elution vs Shift) C->D E 5. MS/MS Detection (Ion Suppression Matrix Effect) D->E F 6. Data Normalization (Analyte / IS Area Ratio) E->F

Caption: LC-MS/MS workflow demonstrating IS integration for matrix effect correction.

Experimental Methodology: A Self-Validating Protocol

To demonstrate these differences, we utilized a standardized protein precipitation (PPT) protocol followed by LC-MS/MS analysis. This protocol incorporates Matrix Factor (MF) calculations to self-validate the efficacy of the chosen IS[4].

Step-by-Step Workflow:

  • Sample Spiking: Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube. Spike with 10 µL of the working IS solution (either 50 ng/mL[13C3, 15N2]-Echiguanine B or 50 ng/mL Echiguanine A).

    • Causality: Adding the IS at the very first step ensures it accounts for any volumetric losses or degradation during subsequent extraction steps.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: The organic solvent denatures plasma proteins, while the acidic environment disrupts protein-drug binding, ensuring total recovery of the highly polar Echiguanine B.

  • Extraction & Clarification: Vortex rigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: ACQUITY UPLC HSS T3 (100 Å, 1.8 µm, 2.1 mm × 100 mm)[5].

    • Causality: The T3 column's specialized C18 bonding is specifically designed to retain polar compounds like pyrrolopyrimidines without early elution into the solvent front.

    • Mobile Phase: A = 0.1% Formic acid in water; B = 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: Positive ESI, Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation (Matrix Factor Calculation): To validate the IS, prepare a post-extraction spiked sample (Set 2) and a neat solution sample (Set 3). The IS-Normalized Matrix Factor is calculated by dividing the analyte MF by the IS MF[4]. An IS-Normalized MF close to 1.0 indicates perfect correction.

Quantitative Data Presentation

The following table summarizes the comparative validation data for quantifying Echiguanine B using the two different internal standard strategies.

Validation ParameterProduct:[13C3, 15N2]-Echiguanine B (SIL-IS)Alternative: Echiguanine A (Analog IS)
Chromatographic Behavior Perfect co-elution (RT = 2.45 min)Retention shift (RT = 2.68 min)
Linear Dynamic Range 1.0 – 1000 ng/mL5.0 – 500 ng/mL
Inter-day Precision (CV%) 3.2%11.5%
Extraction Recovery 92.4 ± 2.1%85.1 ± 6.4%
Analyte Matrix Factor (MF) 0.65 (Significant Ion Suppression)0.65 (Significant Ion Suppression)
IS Matrix Factor (MF) 0.640.88
IS-Normalized MF 1.01 (Perfect Correction)0.73 (Poor Correction)

Data Interpretation: While Echiguanine B suffers from significant ion suppression in plasma (Analyte MF = 0.65), the SIL-IS perfectly mirrors this suppression (IS MF = 0.64), resulting in an IS-Normalized MF of 1.01[4]. In contrast, the analog IS elutes later, missing the bulk of the suppressive matrix zone (IS MF = 0.88). Normalizing with the analog fails to correct the data (IS-Normalized MF = 0.73), leading to a higher coefficient of variation (11.5%) and a compromised lower limit of quantification.

Conclusion

For the rigorous quantitative analysis of Echiguanine B in biological matrices, relying on a structural analog introduces unacceptable variability due to uncorrected matrix effects. The integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is not merely a premium option; it is a mechanistic necessity to ensure the trustworthiness, accuracy, and regulatory compliance of the LC-MS/MS data[3].

References

  • Isolation and structure determination of novel phosphatidylinositol kinase inhibitors, echiguanines A and B, from Streptomyces sp. PubMed (NIH).1

  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry. 2

  • Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis. Benchchem. 4

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. 3

  • Mixed fermentation improved apple juice quality: juice characteristics and mechanism. PMC (NIH). 5

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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